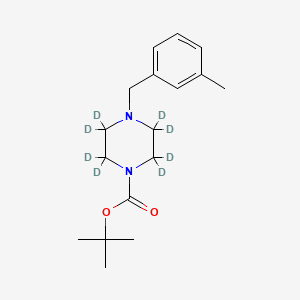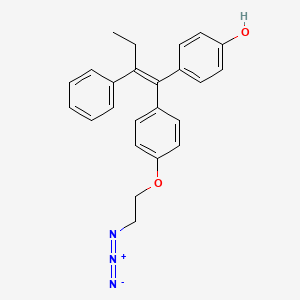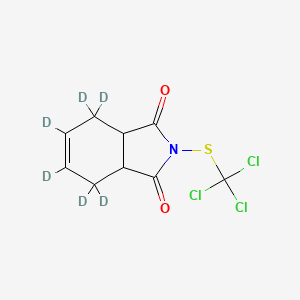
Methyl 4-methoxy-5,6-dimethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-5,6-dimethylnicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid and belongs to the class of nicotinates. This compound is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 5 and 6 positions on the nicotinate ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-5,6-dimethylnicotinate typically involves the esterification of 4-methoxy-5,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 4-methoxy-5,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-5,6-dimethylnicotinate or 4-carboxy-5,6-dimethylnicotinate.
Reduction: Formation of 4-methoxy-5,6-dimethylnicotinol.
Substitution: Formation of 4-amino-5,6-dimethylnicotinate or 4-thio-5,6-dimethylnicotinate.
科学的研究の応用
Methyl 4-methoxy-5,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 4-methoxy-5,6-dimethylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nicotinate ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Lacks the methoxy and additional methyl groups, resulting in different chemical and biological properties.
Ethyl 4-methoxy-5,6-dimethylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-methoxy-5,6-dimethylnicotinic acid: The carboxylic acid form of the compound, which can be converted to the ester form.
Uniqueness
Methyl 4-methoxy-5,6-dimethylnicotinate is unique due to the presence of both methoxy and methyl groups on the nicotinate ring, which can significantly influence its chemical reactivity and biological activity compared to other nicotinate derivatives.
特性
IUPAC Name |
methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11-5-8(9(6)13-3)10(12)14-4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHECRMGSQBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)






![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)

